molecular formula C10H9BrO2 B13349265 (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid

(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid

Cat. No.: B13349265
M. Wt: 241.08 g/mol
InChI Key: DPBUJVBXRABXRH-RKDXNWHRSA-N
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Description

(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS: 1123620-89-2) is a cyclopropane derivative with a brominated aromatic substituent and a carboxylic acid functional group. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol . The compound exhibits a strained cyclopropane ring, which confers rigidity and unique reactivity compared to non-cyclic or larger-ring analogs. Its hazards include skin irritation (H315), eye irritation (H319), respiratory irritation (H335), and toxicity if swallowed (H302) .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1

InChI Key

DPBUJVBXRABXRH-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Cyclopropanation Using Diazo Compounds

One common method involves the reaction of diazo compounds with alkenes in the presence of a metal catalyst. For example, diazoacetoxy compounds can be used to form cyclopropane rings by cyclization reactions.

Use of Basic Ionic Liquids and Nanoparticles

A more recent approach utilizes basic ionic liquids combined with copper chromite spinel nanoparticles as catalysts. This method has been shown to efficiently synthesize cyclopropanecarboxylic acids from trans-cinnamic acid derivatives.

Separation of Stereoisomers

In cases where a mixture of cis and trans isomers is obtained, separation techniques such as fractional crystallization or selective precipitation using carbon dioxide can be employed to isolate the desired cis isomer.

Method Description Advantages
Cyclopropanation Formation of cyclopropane ring using diazo compounds or carbenes. Efficient ring formation, versatile catalysts.
Bromination Introduction of bromine into the phenyl ring. Selective in aqueous media, avoids toxic solvents.
Stereoisomer Separation Use of carbon dioxide precipitation or fractional crystallization. High purity products, cost-effective.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different functional groups.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the cyclopropane ring can influence the compound’s stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical properties of (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Key Substituents
This compound 1123620-89-2 C₁₀H₉BrO₂ 241.08 Cyclopropane Carboxylic acid 4-Bromophenyl
(1S,2S)-2-Fluorocyclopropanecarboxylic acid 105919-34-4 C₄H₅FO₂ 108.08 Cyclopropane Carboxylic acid 2-Fluoro
CIS-3-[2-(4-Bromophenyl)-2-Oxoethyl]cyclohexane-1-carboxylic acid 735275-15-7 C₁₅H₁₇BrO₃ 325.20 Cyclohexane Carboxylic acid, Ketone 4-Bromophenyl, Oxoethyl
1-(4-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid 1556661-35-8 C₁₁H₁₁BrO₃ 271.11 Cyclopropane Carboxylic acid, Hydroxymethyl 4-Bromophenyl, Hydroxymethyl

Key Differences and Implications

Cyclopropane vs. Cyclohexane Core
  • Cyclopropane Derivatives (e.g., target compound, fluorinated analog):
    • High ring strain increases reactivity, making them prone to ring-opening reactions or participation in strain-release transformations .
    • Rigid structure enhances binding affinity in pharmaceutical contexts, such as enzyme inhibition.
  • Cyclohexane Derivatives (e.g., CAS 735275-15-7):
    • Larger, less-strained rings reduce reactivity but improve stability.
    • Bulkier structures may hinder interactions in biological systems compared to cyclopropanes .
Halogen Substituents
  • Bromine vs. The 2-fluoro substituent in (1S,2S)-2-fluorocyclopropanecarboxylic acid (CAS 105919-34-4) introduces strong electronegativity, altering dipole moments and hydrogen-bonding capacity, which could improve metabolic stability in drug design .
Functional Group Variations
  • Hydroxymethyl vs. Ketone vs. The ketone in CIS-3-[2-(4-Bromophenyl)-2-Oxoethyl]cyclohexane-1-carboxylic acid (CAS 735275-15-7) offers a site for nucleophilic additions or reductions, diversifying synthetic applications .

Hazard Profiles

  • The target compound’s hazards (H302, H315, H319, H335) are typical for carboxylic acids with aromatic halogens, emphasizing the need for handling precautions .
  • By contrast, fluorinated cyclopropanes (e.g., CAS 105919-34-4) may exhibit different toxicity profiles due to fluorine’s lower atomic weight and distinct biochemical interactions .

Biological Activity

(cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a bromophenyl group attached to a cyclopropane ring in the cis configuration. Its molecular formula is C11H11BrO2, with a molecular weight of 255.11 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The presence of the bromine atom in the para position of the phenyl ring enhances its electrophilic properties, making it a useful intermediate in various organic syntheses.

The biological activity of this compound is primarily linked to its interactions with specific biological targets, particularly GPR120, a receptor that plays a crucial role in metabolic processes. Compounds that modulate GPR120 are known to exert beneficial effects on insulin sensitivity and inflammation, making them potential candidates for treating conditions such as type 2 diabetes and obesity .

Case Studies and Research Findings

  • GPR120 Modulation : Studies have shown that compounds similar to this compound can act as GPR120 modulators, influencing glucose metabolism and insulin sensitivity. This modulation can lead to improved glycemic control and reduced inflammation in adipose tissues .
  • Chemical Genetic Screens : In a study involving chemical genetic screens for TDP-43 modifiers related to ALS, various compounds were screened, including those structurally related to this compound. Although specific data on this compound was not highlighted, the screening process identified several active compounds that may share similar pathways .
  • Pharmacological Effects : The pharmacological effects of cyclopropanecarboxylic acids have been documented in various studies focusing on their anti-inflammatory properties and potential applications in metabolic syndrome treatment. These studies suggest that compounds like this compound could be beneficial in managing metabolic disorders due to their ability to influence fatty acid receptors and related pathways .

Data Table: Biological Activity Comparison

Compound NameBiological TargetEffectReference
This compoundGPR120Modulates insulin sensitivity
Withaferin ATDP-43Reduces misfolded proteins
PimozideTDP-43Alters motor behavior; increases aggregation

Q & A

Q. What are the established synthetic routes for (cis)-2-(4-Bromophenyl)cyclopropanecarboxylic acid, and how is stereochemical purity ensured?

(Methodological Focus) The synthesis typically involves cyclopropanation of a pre-functionalized styrene derivative. A common approach is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate a carbene intermediate, enabling cyclopropane ring formation. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Rh(II) complexes) can be employed to favor the cis isomer . Post-synthesis, NMR spectroscopy (e.g., coupling constants between cyclopropane protons, J ≈ 5–8 Hz for cis) and X-ray crystallography are critical for confirming stereochemistry .

Q. Which spectroscopic techniques are most effective for characterizing the cis isomer, and what key spectral signatures differentiate it from trans?

(Methodological Focus)

  • 1H NMR : The cis isomer exhibits distinct coupling patterns between cyclopropane protons (e.g., J = 5–8 Hz vs. trans J = 8–12 Hz).
  • 13C NMR : The carboxylic carbon resonates near δ 170–175 ppm, with adjacent cyclopropane carbons showing deshielding due to ring strain.
  • IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group.
  • Mass Spectrometry : Molecular ion peaks at m/z ≈ 255 (M+H⁺) align with the molecular formula C₁₀H₉BrO₂ .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound compared to its structural analogs?

(Data Contradiction Analysis) Discrepancies in biological activity (e.g., antimicrobial vs. inactive) may arise from variations in substituent positioning (e.g., bromine at para vs. meta) or stereoelectronic effects from the cyclopropane ring. To address contradictions:

  • Perform structure-activity relationship (SAR) studies using analogs (e.g., 2-(3-Bromophenyl)cyclopropanecarboxylic acid ).
  • Use molecular docking to assess binding affinity differences in target proteins (e.g., enzymes with hydrophobic pockets favoring the cis isomer’s planar geometry) .
  • Validate results across multiple in vitro models (e.g., bacterial vs. mammalian cells) to rule out assay-specific artifacts .

Q. What strategies optimize the stereoselective synthesis of the cis isomer in high enantiomeric excess (ee), and what are the mechanistic underpinnings?

(Experimental Design)

  • Asymmetric Catalysis : Chiral Rh(II) or Cu(I) catalysts induce enantioselective cyclopropanation. For example, Rh₂(S-PTTL)₄ achieves >90% ee by stabilizing transition states with π-π interactions between the bromophenyl group and catalyst .
  • Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze trans-isomer contaminants.
  • HPLC Analysis : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) quantify ee and monitor reaction progress .

Q. In computational modeling, how does the cyclopropane ring’s strain influence the compound’s interaction with biological targets?

(Mechanistic Insight) The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases ring C-C bond electron density, enhancing π-backbonding with metal ions (e.g., Zn²⁺ in metalloproteases).

  • DFT Calculations : Show that the cis isomer’s planar geometry improves binding to flat hydrophobic pockets (e.g., COX-2 active site) compared to bulkier trans analogs .
  • MD Simulations : Reveal that the bromine substituent stabilizes interactions via halogen bonding with Arg/Lys residues in target proteins .

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